molecular formula C9H9F3O3S B13714607 3-(Methylsulfonyl)-alpha-(trifluoromethyl)benzyl Alcohol

3-(Methylsulfonyl)-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No.: B13714607
M. Wt: 254.23 g/mol
InChI Key: NWGMEBSVXLZMKO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)-alpha-(trifluoromethyl)benzyl Alcohol typically involves the introduction of the trifluoromethyl group and the methylsulfonyl group onto a benzyl alcohol precursor. One common method involves the reaction of benzyl alcohol with trifluoromethyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)-alpha-(trifluoromethyl)benzyl Alcohol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Formation of 3-(Methylsulfonyl)-alpha-(trifluoromethyl)benzaldehyde or 3-(Methylsulfonyl)-alpha-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 3-(Methylsulfonyl)-alpha-(difluoromethyl)benzyl Alcohol or 3-(Methylsulfonyl)-alpha-(monofluoromethyl)benzyl Alcohol.

    Substitution: Formation of various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methylsulfonyl)-alpha-(trifluoromethyl)benzyl Alcohol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The methylsulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfonyl)-alpha-(difluoromethyl)benzyl Alcohol
  • 3-(Methylsulfonyl)-alpha-(monofluoromethyl)benzyl Alcohol
  • 3-(Methylsulfonyl)-alpha-(trifluoromethyl)benzaldehyde

Uniqueness

3-(Methylsulfonyl)-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the presence of both the trifluoromethyl and methylsulfonyl groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9F3O3S

Molecular Weight

254.23 g/mol

IUPAC Name

2,2,2-trifluoro-1-(3-methylsulfonylphenyl)ethanol

InChI

InChI=1S/C9H9F3O3S/c1-16(14,15)7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5,8,13H,1H3

InChI Key

NWGMEBSVXLZMKO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(C(F)(F)F)O

Origin of Product

United States

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